Bruceanol C
Bruceanol C
Picras-3-en-21-oic acid, 15-((4-(acetyloxy)-3,4-dimethyl-1-oxo-2-pentenyl)oxy)-13,20-epoxy-1,11,12-trihydroxy-2,16-dioxo-, methyl ester, (1beta,11beta,12alpha,15beta(E))- is a natural product found in Brucea antidysenterica with data available.
Brand Name:
Vulcanchem
CAS No.:
114586-21-9
VCID:
VC20859761
InChI:
InChI=1S/C31H38O13/c1-12-8-17(34)24(37)29(6)15(12)10-18-30-11-42-31(27(40)41-7,25(38)21(36)23(29)30)22(30)19(26(39)43-18)20(35)16(33)9-13(2)28(4,5)44-14(3)32/h8-9,15,18-19,21-25,36-38H,10-11H2,1-7H3/b13-9+/t15-,18+,19+,21+,22+,23+,24+,25-,29-,30?,31+/m0/s1
SMILES:
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)C(=O)C(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O
Molecular Formula:
C31H38O13
Molecular Weight:
618.6 g/mol
Bruceanol C
CAS No.: 114586-21-9
Cat. No.: VC20859761
Molecular Formula: C31H38O13
Molecular Weight: 618.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Picras-3-en-21-oic acid, 15-((4-(acetyloxy)-3,4-dimethyl-1-oxo-2-pentenyl)oxy)-13,20-epoxy-1,11,12-trihydroxy-2,16-dioxo-, methyl ester, (1beta,11beta,12alpha,15beta(E))- is a natural product found in Brucea antidysenterica with data available. |
|---|---|
| CAS No. | 114586-21-9 |
| Molecular Formula | C31H38O13 |
| Molecular Weight | 618.6 g/mol |
| IUPAC Name | methyl (2R,3S,6R,8S,12S,13S,14R,15R,16S,17R)-3-[(E)-5-acetyloxy-4,5-dimethyl-2-oxohex-3-enoyl]-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
| Standard InChI | InChI=1S/C31H38O13/c1-12-8-17(34)24(37)29(6)15(12)10-18-30-11-42-31(27(40)41-7,25(38)21(36)23(29)30)22(30)19(26(39)43-18)20(35)16(33)9-13(2)28(4,5)44-14(3)32/h8-9,15,18-19,21-25,36-38H,10-11H2,1-7H3/b13-9+/t15-,18+,19+,21+,22+,23+,24+,25-,29-,30?,31+/m0/s1 |
| Standard InChI Key | ZIQXGRZNRFCISN-OFGJEKSYSA-N |
| Isomeric SMILES | CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3C45[C@@H]2[C@H]([C@@H]([C@@]([C@@H]4[C@H](C(=O)O3)C(=O)C(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |
| SMILES | CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)C(=O)C(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |
| Canonical SMILES | CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)C(=O)C(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator